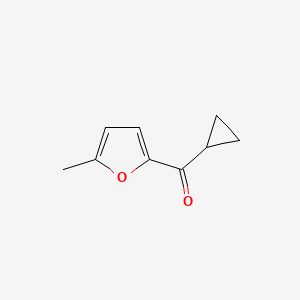

Cyclopropyl(5-methylfuran-2-yl)methanone

Description

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

cyclopropyl-(5-methylfuran-2-yl)methanone |

InChI |

InChI=1S/C9H10O2/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7H,3-4H2,1H3 |

InChI Key |

NFQCUBJSCXGZQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Hydro-hydrolysis and Ring-Closing Strategy Starting from 2-Methylfuran

A patented industrially scalable method uses 2-methylfuran as the starting material, which is converted into cyclopropyl methyl ketone derivatives through a sequence of reactions:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | One-pot hydro-hydrolysis of 2-methylfuran | Hydrogenation catalyst (Pd/C, Pt, or Ni), hydrogen gas, water, 25–28 °C, 2–3 h | Formation of acetyl-n-propanol (95% purity) |

| 2 | Hydrochloric acid chlorination of acetyl-n-propanol | 20% HCl, 90–95 °C, distillation to collect 5-chloro-2-pentanone | Crude 5-chloro-2-pentanone (96% purity) |

| 3 | Ring-closing reaction under alkaline conditions | 20% NaOH, 70 °C, 2 h | Cyclopropyl methyl ketone (97% purity) |

This method is notable for its mild conditions, high atom economy, and suitability for industrial scale-up. The use of palladium-carbon catalysts and controlled hydrogenation ensures efficient conversion of 2-methylfuran to the intermediate alcohol, which is then chlorinated and cyclized to form the cyclopropyl ketone structure.

Corey–Chaykovsky Cyclopropanation of 2-Hydroxyaryl Ketones

A general synthetic approach for cyclopropyl ketones, including those with heteroaryl substituents like furan, involves the Corey–Chaykovsky reaction:

Starting from 2-hydroxychalcones or related enones, the reaction with sulfur ylides (e.g., trimethylsulfoxonium iodide) in the presence of a strong base (sodium hydride) generates cyclopropane rings adjacent to the ketone.

Optimal conditions include low temperatures (−10 to 0 °C), solvents such as DMSO/THF, and careful quenching with ammonium chloride to maximize yield (~70%).

The method tolerates various substituents on the aromatic ring, including alkoxy and halogens, making it versatile for synthesizing this compound analogs if the furan ring is incorporated in the starting chalcone.

Oxidation and Functionalization of Furan Derivatives

In some synthetic sequences, 5-methylfuran derivatives are first functionalized to bisfuran ketones or carboxylic acids through oxidation and halogenation steps:

For example, oxidation with manganese oxide or chromium-based oxidants converts methylfurans to furan carboxylic acids.

Subsequent halogenation and coupling reactions yield intermediates that can be cyclized or further transformed into cyclopropyl ketones.

These steps often involve solvent extractions, pH adjustments, and drying agents like magnesium sulfate to isolate pure intermediates.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydro-hydrolysis + chlorination + ring-closing | 2-Methylfuran | Pd/C catalyst, H2, H2O, HCl, NaOH | Mild temp (25–95 °C), 2–3 h per step | ~95–97% purity | Industrial scalability, mild conditions, high atom economy | Requires hydrogenation setup |

| Corey–Chaykovsky cyclopropanation | 2-Hydroxyaryl enones (chalcones) | Trimethylsulfoxonium iodide, NaH | Low temp (−10 to 0 °C), DMSO/THF solvent | ~70% isolated yield | Versatile, tolerates substituents | Sensitive to temperature, requires strong base |

| Oxidation and halogenation of methylfurans | 5-Methylfuran derivatives | MnO2, CrO2, PTC, halogenating agents | Varied, often reflux or elevated temp | 80–90% for intermediates | Enables diverse functionalization | Multi-step, requires purification |

Detailed Research Findings and Notes

The hydro-hydrolysis method is advantageous for industrial production due to its one-pot nature and use of relatively inexpensive catalysts and reagents. The process avoids harsh conditions and toxic reagents, aligning with green chemistry principles.

The Corey–Chaykovsky cyclopropanation is a well-established synthetic tool for donor–acceptor cyclopropanes, including those bearing heteroaryl groups like furan. Control of temperature and quenching conditions is critical to maximize yield and purity.

Oxidation of methylfurans to carboxylic acids and subsequent halogenation provides useful intermediates for further functionalization, including cyclopropanation or coupling reactions. These steps require careful workup to remove manganese or chromium residues and to isolate pure products.

Analytical techniques such as ^1H-NMR and ^13C-NMR spectroscopy are routinely employed to confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Cyclopropyl(5-methylfuran-2-yl)carboxylic acid.

Reduction: Cyclopropyl(5-methylfuran-2-yl)methanol.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(5-methylfuran-2-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methylfuran-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can confer rigidity to the molecule, affecting its binding affinity and specificity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

Physicochemical Properties

A comparison of molecular parameters is provided below:

*Estimated values based on furan analogs (e.g., ). †Predicted using similar furan derivatives. ‡Calculated from substituent contributions.

Key Observations :

- The 5-methylfuran group in the target compound likely confers moderate lipophilicity (logP ~1.8), comparable to other furanones ().

- Pyridine analogs () exhibit higher polar surface area (PSA) due to amino and chloro groups, which may influence membrane permeability.

Key Observations :

- Palladium-mediated methods () are efficient for constructing complex aryl/heteroaryl methanones but may require optimization for furan derivatives.

- High-purity analogs () are achievable via controlled stepwise synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.